![molecular formula C12H16N2O B2446481 N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide CAS No. 1252297-64-5](/img/structure/B2446481.png)
N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide
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Description
“N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1252297-64-5 . Its molecular weight is 204.27 . The IUPAC name for this compound is N-[(6-methyl-3-pyridinyl)methyl]cyclobutanecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O/c1-9-5-6-10(7-13-9)8-14-12(15)11-3-2-4-11/h5-7,11H,2-4,8H2,1H3,(H,14,15) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 423.9±24.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.8±3.0 kJ/mol . The flash point is 210.2±22.9 °C . The index of refraction is 1.561 . The molar refractivity is 58.7±0.3 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Kinase Inhibition Studies
N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide has been investigated for its kinase inhibition properties. Although it did not exhibit the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ, which features an equivalent cysteine .
ALK5 (TGF-β Receptor I) Inhibition
Rational optimization of this compound led to the identification of a highly potent, selective, and orally bioavailable ALK5 inhibitor. ALK5, also known as TGF-β receptor I, plays a crucial role in TGF-β signaling pathways. Inhibition of ALK5 has implications in cancer, fibrosis, and other diseases .
Antifungal Activity
Structurally related compounds containing a 3-trifluoromethyl-1H-pyrazole-4-carboxamide skeleton have been designed based on the molecular structure of N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide. These derivatives have shown antifungal activity, suggesting potential applications in combating fungal infections .
Novel Pyrimidine Derivatives
The design, synthesis, and biological screening of novel 4-aryl-6-[6-(2,4-dichlorophenyl)-2-methylpyridin-3-yl]-3,4-dihydropyrimidine-2(1H)-thiones and 2′-amino-6′-aryl-6-(2,4-dichlorophenyl)-2-methyl[3,4′-bipyridine]-3′-carbonitriles have been explored. These compounds were obtained via Claisen–Schmidt condensation and may have potential applications in medicinal chemistry .
properties
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-10(7-13-9)8-14-12(15)11-3-2-4-11/h5-7,11H,2-4,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKAEGRLXBUQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide |
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